molecular formula C11H15IO B8194402 2-Iodo-4-isobutoxy-1-methylbenzene

2-Iodo-4-isobutoxy-1-methylbenzene

Cat. No.: B8194402
M. Wt: 290.14 g/mol
InChI Key: SMNRXEPXBSNWIR-UHFFFAOYSA-N
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Description

2-Iodo-4-isobutoxy-1-methylbenzene is a substituted aromatic compound featuring an iodine atom at the ortho position (C2), a methyl group at the para position (C1), and an isobutoxy group (OCH₂CH(CH₃)₂) at C2. Its structure combines steric bulk from the isobutoxy group with the electronic effects of iodine, influencing reactivity and selectivity in chemical transformations.

Properties

IUPAC Name

2-iodo-1-methyl-4-(2-methylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IO/c1-8(2)7-13-10-5-4-9(3)11(12)6-10/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNRXEPXBSNWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(C)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-isobutoxy-1-methylbenzene can be achieved through several methods. One common approach involves the iodination of 4-isobutoxy-1-methylbenzene. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods: In an industrial setting, the production of 2-Iodo-4-isobutoxy-1-methylbenzene may involve the use of catalysts to enhance the reaction efficiency and yield. The process typically includes steps such as purification and isolation of the final product to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-isobutoxy-1-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction Reactions: The iodine atom can be reduced to form a hydrogen-substituted product.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction typically yields the corresponding hydrocarbon.

Scientific Research Applications

2-Iodo-4-isobutoxy-1-methylbenzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Iodo-4-isobutoxy-1-methylbenzene involves its interaction with molecular targets through various pathways. The iodine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and forms a sigma complex with the benzene ring. This intermediate can then undergo further reactions to yield substituted products. The isobutoxy group and methyl group can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The compound 2-Iodo-4-isobutoxy-1-methylbenzene shares structural similarities with other iodobenzene derivatives, particularly those with substituents at the para and ortho positions. A notable analogue is 2-Iodo-1-methoxy-4-(methylsulfonyl)benzene (CAS 20951-44-4), described in ChemBK (2015) . Below is a detailed comparison:

Table 1: Comparative Analysis of 2-Iodo-4-isobutoxy-1-methylbenzene and 2-Iodo-1-methoxy-4-(methylsulfonyl)benzene
Property 2-Iodo-4-isobutoxy-1-methylbenzene 2-Iodo-1-methoxy-4-(methylsulfonyl)benzene
Molecular Formula C₁₀H₁₃IO (estimated) C₈H₉IO₃S
Molar Mass (g/mol) ~276.11 312.12
Substituents -I (C2), -CH₃ (C1), -OCH₂CH(CH₃)₂ (C4) -I (C2), -OCH₃ (C1), -SO₂CH₃ (C4)
Electron Effects Electron-donating (isobutoxy, methyl) Electron-donating (methoxy) + Electron-withdrawing (methylsulfonyl)
Steric Hindrance High (due to branched isobutoxy) Moderate (linear methoxy and planar sulfonyl)
Potential Reactivity Likely slower nucleophilic substitution Enhanced electrophilic activation due to sulfonyl group

Key Findings from Comparative Analysis

Electronic Influence: The methylsulfonyl group in 2-Iodo-1-methoxy-4-(methylsulfonyl)benzene is a strong electron-withdrawing group (EWG), which polarizes the aromatic ring and enhances electrophilic substitution reactivity at iodine-adjacent positions .

Steric Effects :

  • The branched isobutoxy group introduces significant steric hindrance, which may impede access to the iodine atom in substitution reactions. This contrasts with the less bulky methoxy and methylsulfonyl groups in the analogue, which allow for more efficient reagent approach.

Synthetic Utility :

  • The sulfonyl-containing analogue is more suited for reactions requiring activated aryl halides (e.g., SNAr reactions), whereas the isobutoxy-methyl variant may be preferable in sterically controlled couplings or as a directing group in C–H functionalization.

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